

Spectroscopic Profile of 1-(1-Hydroxy-cyclopentyl)-ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(1-Hydroxy-cyclopentyl)-ethanone

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(1-Hydroxy-cyclopentyl)-ethanone**. Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data based on established principles of spectroscopy and data from analogous structures. It serves as a valuable resource for the identification and characterization of this and similar α -hydroxy ketones.

Chemical Structure and Properties

- IUPAC Name: 1-(1-Hydroxycyclopentyl)ethan-1-one
- CAS Number: 17160-89-3[1]
- Molecular Formula: $C_7H_{12}O_2$ [2]
- Molecular Weight: 128.17 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(1-Hydroxy-cyclopentyl)-ethanone**. These predictions are derived from the analysis of its functional

groups (a tertiary alcohol, a ketone, and a cyclopentyl ring) and typical spectroscopic values for these moieties.[3][4][5][6]

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| ~3450 | Strong, Broad | O-H stretch (tertiary alcohol) |
| ~2960, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1450 | Medium | CH ₂ bend (cyclopentyl) |
| ~1150 | Medium-Strong | C-O stretch (tertiary alcohol) |

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|----------------------------------|
| ~4.0 | Singlet | 1H | -OH |
| ~2.2 | Singlet | 3H | -C(O)CH ₃ |
| 1.7-1.9 | Multiplet | 8H | -CH ₂ - (cyclopentyl) |

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|--|
| ~210 | C=O (ketone) |
| ~78 | C-OH (quaternary) |
| ~35 | -CH ₂ - (cyclopentyl, adjacent to C-OH) |
| ~25 | -C(O)CH ₃ |
| ~23 | -CH ₂ - (cyclopentyl) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 128 | Moderate | $[M]^+$ (Molecular Ion) |
| 113 | Low | $[M - CH_3]^+$ |
| 85 | Strong | $[M - C_2H_3O]^+$ (loss of acetyl group) |
| 43 | Very Strong | $[CH_3CO]^+$ (acetyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure (ATR):
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum.
 - Place a small amount of the neat liquid sample directly onto the ATR crystal.
 - Acquire the sample spectrum.
 - Clean the crystal thoroughly after analysis.
- Data Processing: The resulting interferogram is Fourier-transformed to produce a spectrum of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy.
- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Procedure:
 - Dissolve a small amount of the sample (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Place the NMR tube in the spectrometer.
 - Acquire the Free Induction Decay (FID) for both ^1H and ^{13}C nuclei.
- Data Processing: The FID is Fourier-transformed to produce the NMR spectrum showing chemical shift versus intensity.

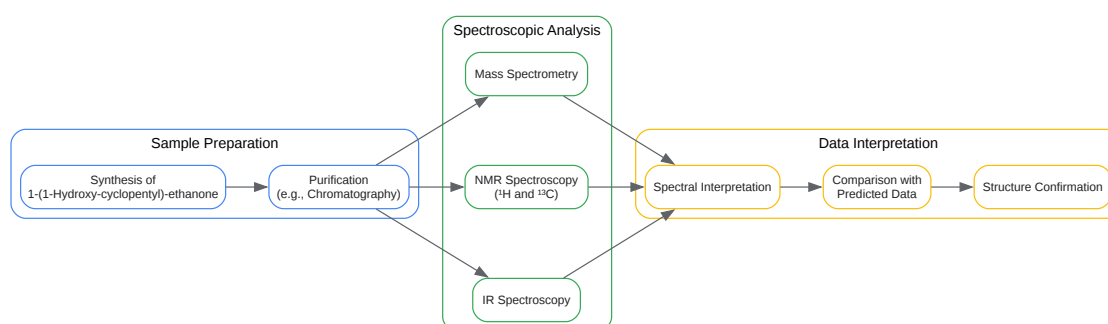
Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- Instrument: A mass spectrometer with an EI source.
- Procedure (GC-MS):
 - Dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
 - Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.
 - The separated components enter the mass spectrometer.
 - In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like **1-(1-Hydroxy-cyclopentyl)-ethanone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-(1-Hydroxy-cyclopentyl)-ethanone**.

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